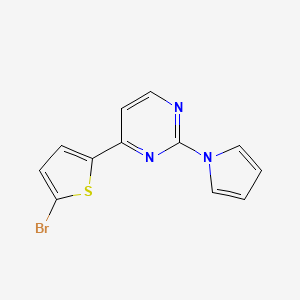

![molecular formula C10H13N3O B2699429 3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol CAS No. 2092765-83-6](/img/structure/B2699429.png)

3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

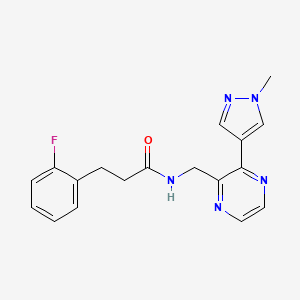

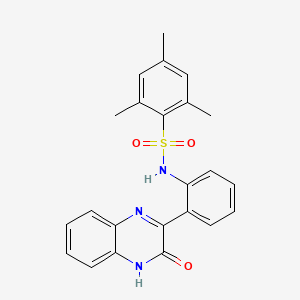

3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol is a synthetic compound that has recently gained attention in scientific research due to its unique physical and chemical properties. It has a molecular formula of C10H13N3O and a molecular weight of 191.23 .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyrazine derivatives involves the intact imidazo[1,5-a]pyrazine skeleton scaffold with variations of electron-donating functional amine groups . An efficient iodine-catalyzed method for synthesizing imidazo[1,5-a]pyrazines has been reported . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine derivatives in good yields .Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazo[1,5-a]pyrazine core with a tert-butyl group at the 3rd position and a hydroxyl group at the 8th position .Chemical Reactions Analysis

Imidazo[1,5-a]pyrazine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in iodine-catalyzed oxidative annulations of readily available substrates to produce a variety of imidazo[1,5-a]pyrazine derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.23 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

Synthesis and Characterization

Research into the chemistry of imidazo[1,5-a]pyrazin derivatives has led to the development of various synthetic strategies and characterization techniques. For example, imidazo[1,2-a]pyridine derivatives have been synthesized and analyzed using crystal structure and Hirshfeld surface analysis to understand the inclination of substituted phenyl rings relative to the imidazole rings, providing insights into their molecular properties (Dhanalakshmi et al., 2018). Another study focused on the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, showing the formation of compounds under various conditions, which further illustrates the chemical versatility of imidazo[1,5-a]pyrazin derivatives (Mironovich & Shcherbinin, 2014).

Antitumor Activity

Imidazo[1,5-a]pyrazin derivatives have also shown potential in the development of antitumor agents. A study by Abonía et al. (2011) synthesized novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates and evaluated them against 60 different human tumor cell lines. The study highlighted compounds with significant activity, indicating the potential of imidazo[1,5-a]pyrazin derivatives in cancer treatment (Abonía et al., 2011).

Biological Applications

The versatility of imidazo[1,5-a]pyrazin derivatives extends beyond their synthetic and antitumor applications. For instance, Goel et al. (2015) compiled progress in synthetic methods, reactivity, and biological activity of imidazo[1,2-a]pyrazines. This review highlights the scaffold's role in organic synthesis and drug development, showcasing its wide-ranging biological applications (Goel, Luxami, & Paul, 2015).

properties

IUPAC Name |

3-tert-butyl-7H-imidazo[1,5-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2,3)9-12-6-7-8(14)11-4-5-13(7)9/h4-6H,1-3H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOULDIKQBURZSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C2N1C=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

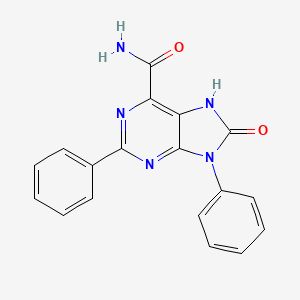

![3-(Methoxymethyl)-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2699366.png)